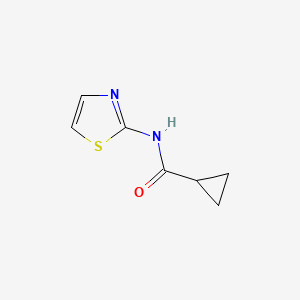
N-1,3-thiazol-2-ylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-thiazol-2-ylcyclopropanecarboxamide, also known as CP-544326, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the thiazole class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-1,3-thiazol-2-ylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have promising anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of N-1,3-thiazol-2-ylcyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and pain. Specifically, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are molecules that contribute to inflammation and pain.
Biochemical and Physiological Effects:
N-1,3-thiazol-2-ylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1,3-thiazol-2-ylcyclopropanecarboxamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers who are studying inflammation, pain, and other related topics. However, one of the limitations of using N-1,3-thiazol-2-ylcyclopropanecarboxamide is that it can be difficult to synthesize and is therefore relatively expensive.
Orientations Futures
There are many potential future directions for research on N-1,3-thiazol-2-ylcyclopropanecarboxamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor properties in animal studies, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or delaying the onset of cognitive decline. Finally, further research is needed to better understand the mechanism of action of N-1,3-thiazol-2-ylcyclopropanecarboxamide and to identify other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-1,3-thiazol-2-ylcyclopropanecarboxamide involves a multi-step process that begins with the reaction of 2-aminothiazole with cyclopropanecarboxylic acid. This reaction yields the intermediate compound, which is then treated with a series of reagents to produce the final product. The synthesis of N-1,3-thiazol-2-ylcyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6(5-1-2-5)9-7-8-3-4-11-7/h3-5H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKHZWUKANKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)



![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)